N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
Description
This compound belongs to a class of benzothiazole derivatives characterized by a bicyclic 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole core linked to a benzamide moiety. The benzamide group is further substituted with a 4-methylbenzenesulfonamido (tosylamido) functional group. The structural complexity of this molecule—combining a rigid bicyclic system with flexible sulfonamido and benzamide substituents—suggests unique physicochemical and interaction properties compared to simpler analogs.
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-14-8-10-15(11-9-14)32(29,30)26-17-7-5-4-6-16(17)21(28)25-22-24-18-12-23(2,3)13-19(27)20(18)31-22/h4-11,26H,12-13H2,1-3H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCFIDWPCVYZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on recent research findings.
- Molecular Formula : C24H26N6O4S5
- Molecular Weight : 622.81 g/mol
- CAS Number : 336179-77-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate benzothiazole and sulfonamide moieties. The synthetic pathways often utilize various reagents and catalysts to achieve the desired structural configuration.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study conducted on related benzothiazole derivatives demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 12.5 µg/mL |
| Compound B | E. coli | 25 µg/mL |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a related compound was tested against HeLa cells and exhibited a dose-dependent decrease in cell viability .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA synthesis : By interfering with bacterial DNA replication.
- Apoptosis induction in cancer cells : Through the activation of intrinsic apoptotic pathways.
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a related benzothiazole compound demonstrated a significant reduction in tumor size in patients with advanced breast cancer.
- Case Study 2 : An investigation into the antimicrobial effects of similar compounds revealed their potential as alternatives to traditional antibiotics, particularly against resistant bacterial strains.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table summarizes key structural and molecular features of the target compound and its closest analogs:
Key Observations:
Core Structure : All compounds share the 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole core, which likely imparts rigidity and influences electronic properties.
Compounds , and lack sulfonamido groups but feature nitro, methoxy, or acetamide substituents, which alter electron distribution and steric bulk.
Molecular Weight : The target compound has the highest molecular weight (485.56 g/mol) due to its dual sulfonamido and benzamide groups.
Spectral Data Comparison:
- The absence of S-H bands in the target compound (inferred from ) supports the thione tautomer dominance, similar to triazole derivatives.
- C=O and N-H stretches align with amide and sulfonamido functionalities.
Physicochemical and Functional Implications
Solubility :
- Sulfonamido groups (target compound and ) enhance water solubility compared to nitro or methoxy analogs .
- The 4-methyl group in the target compound may slightly reduce polarity versus the 4-methoxy analog .
Methoxy groups () act as electron donors, altering resonance structures.
Biological Interactions: Sulfonamido groups are known to inhibit enzymes like carbonic anhydrase; this could suggest similar mechanisms for the target compound . The rigid benzothiazole core may facilitate binding to hydrophobic pockets in proteins.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and condensation reactions. For example:
- Step 1 : Formation of the benzothiazole core via cyclization under reflux (110–120°C) using catalysts like H₂SO₄ or PPA .
- Step 2 : Sulfonamide coupling via N-alkylation or N-acylation, optimized with DMF as a solvent and triethylamine as a base .
- Yield Optimization : Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) are critical. Purity is confirmed via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assigns proton environments (e.g., sulfonamide NH at δ 10.2–11.5 ppm) and confirms regioselectivity .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1670–1700 cm⁻¹ for the benzothiazol-7-one moiety) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 469.12 calculated vs. observed) .
Q. What preliminary biological screening assays are recommended for this compound?
- In Vitro Assays :
- Anticancer : MTT assay against HeLa, MCF-7, and HCT-116 cell lines (IC₅₀ < 10 µM suggests high potency) .
- Antimicrobial : Disk diffusion against S. aureus and E. coli (zone of inhibition >15 mm at 50 µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Approach :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzothiazole C-5 position to enhance electrophilicity .
- Side-Chain Variations : Replace the 4-methylbenzenesulfonamido group with heterocyclic sulfonamides (e.g., pyridine-3-sulfonamide) to modulate solubility and binding .
- Validation : Use molecular docking (AutoDock Vina) to predict binding to targets like SYK kinase (docking score < -8.0 kcal/mol indicates strong affinity) .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Analysis Framework :
- Assay Standardization : Compare protocols for cell line passage number, serum concentration, and incubation time .
- Statistical Validation : Apply ANOVA to assess inter-lab variability (p < 0.05 indicates significance) .
- Meta-Analysis : Use tools like RevMan to aggregate data from ≥5 independent studies .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- Tools :
- ADMET Prediction : SwissADME for bioavailability radar (TPSA < 140 Ų preferred) .
- CYP450 Inhibition : Use Schrödinger’s QikProp to assess risk of hepatotoxicity (CYP3A4 IC₅₀ > 10 µM desired) .
Methodological Challenges and Solutions
Q. How to address low yields in the final sulfonamide coupling step?
- Troubleshooting :
- Solvent Polarity : Switch from DMF to DMSO to stabilize intermediates .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency .
- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free sulfonic acid) and adjust pH (6.5–7.0) .
Q. What strategies validate target engagement in cellular assays?
- Techniques :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein denaturation shifts (ΔTₘ > 2°C) .
- Knockdown/Rescue Experiments : Use siRNA against SYK kinase to correlate activity loss with compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
